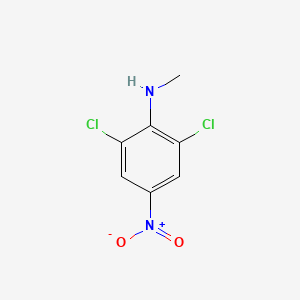![molecular formula C8H10N2O B13494693 (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused pyridine and oxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpyridine with an oxirane derivative in the presence of a suitable catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Oxazine: A related compound with an oxygen and nitrogen atom in a six-membered ring.
Quinoxaline: Another fused heterocyclic compound with nitrogen atoms in the ring system.
Uniqueness: (3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(3S)-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-5-11-7-3-2-4-9-8(7)10-6/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
JVGOLPUBJYTGJS-LURJTMIESA-N |
SMILES isomérique |
C[C@H]1COC2=C(N1)N=CC=C2 |
SMILES canonique |
CC1COC2=C(N1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


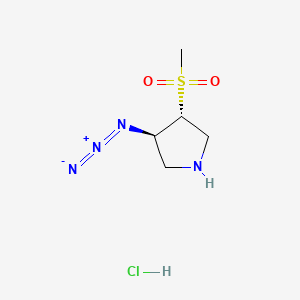
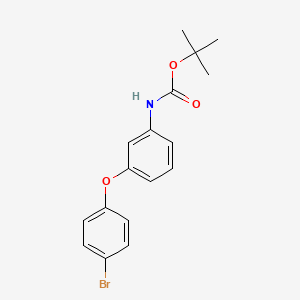
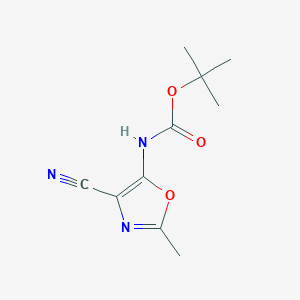
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)


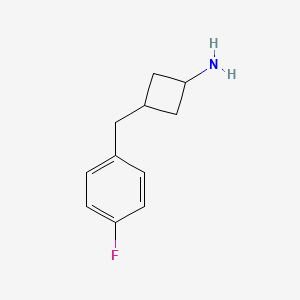

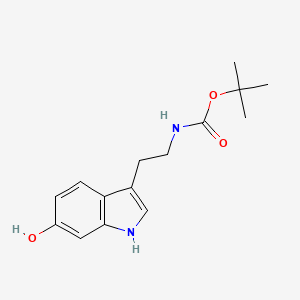

![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)

